1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea
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Overview
Description
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is a synthetic compound that features a pyrazole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group via a substitution reaction.
Formation of the urea moiety: The final step involves the reaction of the functionalized pyrazole with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amine group
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea
- 1-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea
- 1-{2-hydroxy-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea
Uniqueness
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-5-2-3-6-17(14)22-19(25)20-13-18(24)15-7-9-16(10-8-15)23-12-4-11-21-23/h2-12,18,24H,13H2,1H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWAVFWZXDTZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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